2,2',3,4,4',5,5'-Heptachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is known for its persistence in the environment and its potential to bioaccumulate in living organisms. This compound is part of a larger group of PCBs that were widely used in industrial applications due to their chemical stability and insulating properties .
Mechanism of Action
Target of Action
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a persistent and accumulating polychlorinated biphenyl abundantly present in food and the environment . It primarily targets the liver, spleen, CNS, and blood . It also influences the activity of microsomal and cytosolic enzymes .
Biochemical Pathways
PCB 180 is metabolized via dechlorination, hydroxylation, and ring-opening pathways . It also affects the porphyrin pathway in the liver .
Pharmacokinetics
The toxicokinetics and biotransformation of PCB 180 have been studied in female rats following oral treatment with 7 mg/kg every other day for 3 months . One day after cessation of treatment, the concentration of the compound in liver, spleen, CNS, and blood was 100–500 times and in the trachea, it was only 5 times less than in the adipose tissue . The daily excretion with the feces and urine amounted to 35 and 1.5 μg, respectively . In both excreta, heptachlorobiphenylol was identified as a metabolite . The biotransformation rate was estimated to be about 5% .
Result of Action
Investigations of the liver revealed increases in the relative liver weight, total cytochrome P-450 content, O-deethylation of 7-ethoxycoumarin, and in the activity of glutathione S-transferases . Only at the end of a post-dosing period of 12 months did the hepatic uroporphyrinogen decarboxylase show diminished activity . Only one of these animals with diminished enzyme activity showed drastically elevated porphyrins .
Action Environment
PCB 180 is difficult to be directly utilized by microorganisms due to its hydrophobicity and obstinacy . Methanol as a co-metabolic carbon source significantly stimulated the degradation performance of microbial consortium qy2 for pcb 180 . The addition of methanol effectively promoted the tolerance of consortium QY2 to resist unfavorable environmental stress .
Biochemical Analysis
Biochemical Properties
The toxicokinetics and biotransformation of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl have been studied in female rats . It influences the activity of microsomal and cytosolic enzymes and impacts the porphyrin pathway in the liver . The compound interacts with enzymes such as cytochrome P-450 and glutathione S-transferases .
Cellular Effects
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl affects various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl vary with different dosages in animal models . High doses can lead to toxic or adverse effects .
Metabolic Pathways
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .
Transport and Distribution
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl. The process requires specific conditions to ensure the selective chlorination at the desired positions on the biphenyl ring. This can be achieved through controlled chlorination reactions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl, was historically carried out by companies like Monsanto. The production involved the direct chlorination of biphenyl in a batch process, where the degree of chlorination was controlled by the reaction time and the amount of chlorine gas used .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Under certain conditions, the compound can be reduced to less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyls, which can have different toxicological properties compared to the parent compound .
Scientific Research Applications
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key applications include:
Environmental Chemistry: Used as a reference material in studies of environmental contamination and bioaccumulation.
Toxicology: Research on its toxic effects on wildlife and humans, including endocrine disruption and carcinogenicity.
Analytical Chemistry: Employed in the development of analytical methods for detecting PCBs in environmental samples.
Comparison with Similar Compounds
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl
Comparison: 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical stability and biological activity. Compared to other PCBs, it has a higher degree of chlorination, making it more persistent in the environment and more prone to bioaccumulation .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQEUPUMONIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038299 | |
Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-29-3 | |
Record name | PCB 180 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35065-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 180 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,5'-heptachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52I0CG8IQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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